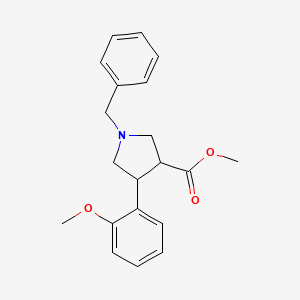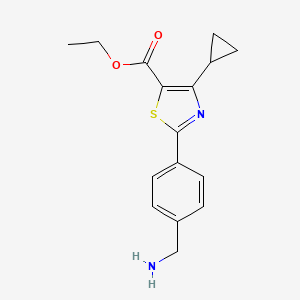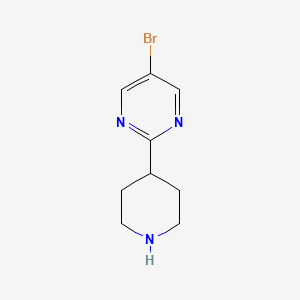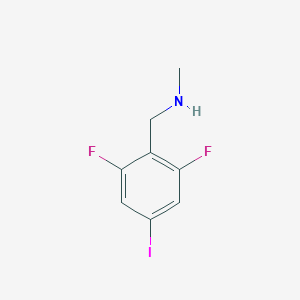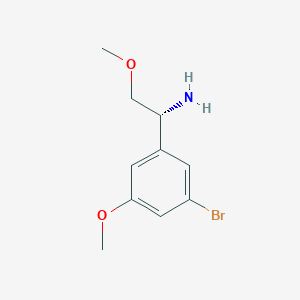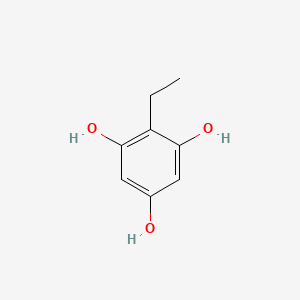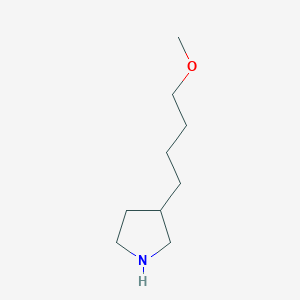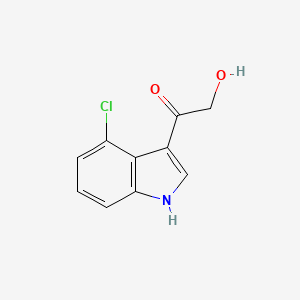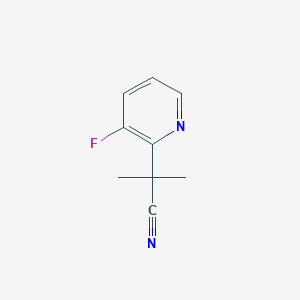
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Balts-Schiemann reaction, followed by further functionalization to introduce the nitrile group . Industrial production methods often involve the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures (100–200 °C) to achieve selective fluorination .
Chemical Reactions Analysis
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable physical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is largely dependent on its application. In medicinal chemistry, the fluorine atom’s electron-withdrawing nature can influence the compound’s interaction with biological targets, such as enzymes or receptors. This can enhance binding affinity and selectivity, leading to improved therapeutic effects . The molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the nitrile and methyl groups, making it less versatile in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position, affecting its reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further enhance its electron-withdrawing effects and alter its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
InChI Key |
GIJCPQDLTPQLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


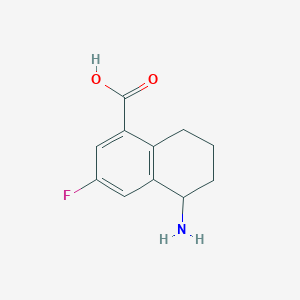
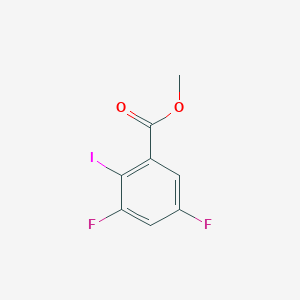
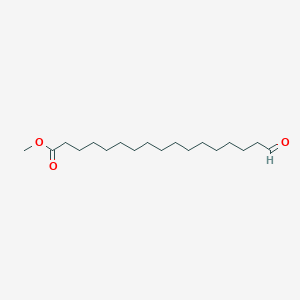
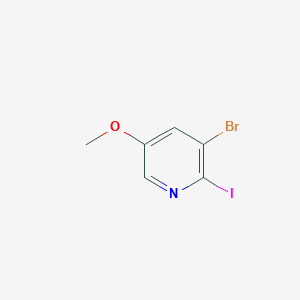
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
